4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid
Overview
Description
4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is often introduced through a nucleophilic substitution reaction involving tert-butoxycarbonyl (Boc) protected piperazine.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Coupling Reactions: The piperazine and pyrimidine rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Nitrobenzoic Acid Moiety: The nitrobenzoic acid moiety is introduced through a nitration reaction followed by esterification and subsequent hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Coupling: EDCI, DCC, N,N’-diisopropylcarbodiimide (DIC)
Major Products
Reduction: Corresponding amines
Substitution: Various substituted piperazine derivatives
Coupling: Larger, more complex organic molecules
Scientific Research Applications
4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid
- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- (4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
Uniqueness
4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid is unique due to its combination of a piperazine ring, a pyrimidine ring, and a nitrobenzoic acid moiety
Properties
Molecular Formula |
C21H26N6O6 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C21H26N6O6/c1-13-12-22-19(23-15-6-5-14(18(28)29)11-16(15)27(31)32)24-17(13)25-7-9-26(10-8-25)20(30)33-21(2,3)4/h5-6,11-12H,7-10H2,1-4H3,(H,28,29)(H,22,23,24) |
InChI Key |
UAYIKKURQRXKHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N2CCN(CC2)C(=O)OC(C)(C)C)NC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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